Enhanced Lipophilicity (XLogP3‑AA = 1.5) vs. Unsubstituted N‑H Analog Drives Improved Membrane Permeability
The cyclopentyl substitution at N1 increases computed lipophilicity by ΔXLogP3‑AA = +1.1 compared to the unsubstituted 3-(1H‑pyrazol‑4‑yl)propiolic acid analog, consistent with expectations for enhanced passive membrane diffusion [1][2]. This difference is quantitatively defined by the computed XLogP3‑AA values of 1.5 for the target compound and 0.4 for the comparator, indicating a substantial shift in hydrophobicity that may influence cellular uptake and tissue distribution in lead optimization programs .
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | 1.5 |
| Comparator Or Baseline | 3-(1H‑pyrazol‑4‑yl)propiolic acid: XLogP3‑AA = 0.4 |
| Quantified Difference | ΔXLogP3‑AA = +1.1 |
| Conditions | Computed by XLogP3 algorithm (PubChem 2019.06.18 release) |
Why This Matters
A higher XLogP3‑AA value predicts improved membrane permeability, a critical determinant of cellular bioavailability and target engagement in intracellular target campaigns.
- [1] PubChem. 3-(1-Cyclopentyl-1H-pyrazol-4-yl)propiolic acid. CID 66509518. https://pubchem.ncbi.nlm.nih.gov/compound/66509518 (accessed 2026-04-22). View Source
- [2] PubChem. 3-(1H-pyrazol-4-yl)propiolic acid. CID 23457022. https://pubchem.ncbi.nlm.nih.gov/compound/23457022 (accessed 2026-04-22). View Source
